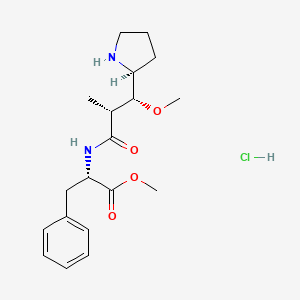

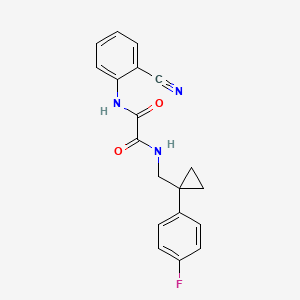

N-(4-fluorophenyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

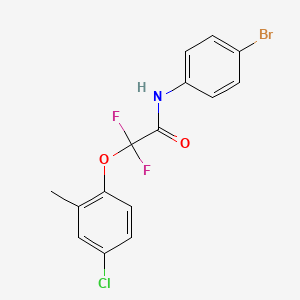

N-(4-fluorophenyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine, also known as FPhOx, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPhOx is a member of the oxazole family, which has been extensively studied for their biological activities.

Aplicaciones Científicas De Investigación

Chromosomal Differentiation and Protein Distribution

Fluram, a fluorogenic reagent closely related to the compound , has been utilized in studying mammalian chromosomes. It effectively differentiates chromosome regions in mouse and human genomes by revealing intense fluorescence in mouse centromeric heterochromatin and a G-like banding pattern in both species. This differential reactivity underscores a heterogeneous distribution of chromosomal proteins, indicating the compound's utility in genetic research and cytogenetics (Cuéllar et al., 1991).

Fluorescent Chemosensors

A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group similar to the core structure of the compound , has been developed for the discriminative detection of Cd2+ and CN− ions. Its high sensitivity and selectivity make it a valuable tool for environmental monitoring and biological applications, including live cell and zebrafish larvae imaging (Ravichandiran et al., 2020).

Organic Synthesis and Enantioselective Reactions

In the field of organic chemistry, novel methodologies for the enantioselective synthesis of furan-2-yl amines and amino acids have been reported, highlighting the compound's relevance in synthesizing chiral molecules. The oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to chiral amines is a key step, demonstrating the compound's potential in asymmetric synthesis and drug development (Demir et al., 2003).

Fluorometric Assays in Biochemistry

The compound's structural analogs have been applied in fluorometric assays to discriminate the states of amino groups in proteins such as insulin, lysozyme, and asparaginase. This application is crucial for understanding protein structure and function, as well as for developing biochemical assays and research tools (Tamaura et al., 1975).

Material Science and Polymer Chemistry

In material science, aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups, synthesized from bisphenols similar to the core structure of the compound , exhibit remarkable thermal and mechanical properties. Such materials are of interest for their potential applications in high-performance polymers and proton exchange membranes, contributing to advancements in fuel cell technology and materials engineering (Tigelaar et al., 2009).

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2O4S/c20-13-8-10-14(11-9-13)21-18-19(22-17(26-18)16-7-4-12-25-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYRKMNUBAOHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-propylpyrazole-4-carboxylic acid](/img/structure/B2854277.png)

![2-{[3-chloro-4-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2854278.png)

![Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2854279.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)